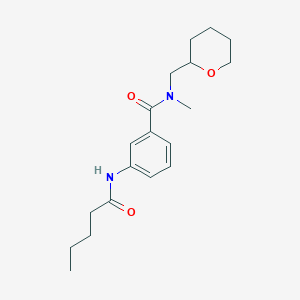![molecular formula C23H28N4O B4253923 2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline](/img/structure/B4253923.png)
2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline
Overview
Description
2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is known for its unique structure and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline is not fully understood. However, studies have shown that this compound acts as a potent inhibitor of various enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been shown to modulate the activity of various receptors such as the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline has been shown to have various biochemical and physiological effects. This compound has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to a reduction in inflammation. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline in lab experiments include its potent inhibitory activity against various enzymes and receptors, its neuroprotective effects, and its potential applications in drug development. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on 2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets. Another direction is to optimize the synthesis method of this compound to improve its yield and purity. Additionally, future research could focus on the development of novel derivatives of this compound with improved pharmacological properties. Finally, preclinical and clinical studies could be conducted to evaluate the safety and efficacy of this compound in the treatment of various diseases.
Scientific Research Applications
2-(1-tert-butyl-1H-pyrazol-4-yl)-4-[(2-methylpiperidin-1-yl)carbonyl]quinoline has been extensively studied for its potential applications in drug development. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to inhibit the growth of cancer cells and reduce the formation of amyloid plaques in the brain, which are characteristic of Alzheimer's disease. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of Parkinson's disease.
properties
IUPAC Name |
[2-(1-tert-butylpyrazol-4-yl)quinolin-4-yl]-(2-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O/c1-16-9-7-8-12-26(16)22(28)19-13-21(25-20-11-6-5-10-18(19)20)17-14-24-27(15-17)23(2,3)4/h5-6,10-11,13-16H,7-9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDBIUAINNKQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CN(N=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{2-[(2-methoxy-1-methylethyl)amino]ethyl}-N-methylmethanesulfonamide](/img/structure/B4253853.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B4253854.png)
![5-(acetylamino)-2-chloro-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}benzamide](/img/structure/B4253860.png)
![4-chloro-5-({(2-methoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-N,N-dimethyl-1,3-thiazol-2-amine](/img/structure/B4253874.png)
![5-[(3-acetylphenoxy)methyl]-N-(3-fluorobenzyl)-1H-pyrazole-3-carboxamide](/img/structure/B4253885.png)
![(2-fluoro-4-methoxybenzyl){[1-(2-methoxyethyl)-4-piperidinyl]methyl}(4-pyridinylmethyl)amine](/img/structure/B4253891.png)
![4-(4-{[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B4253899.png)
![N-(3-cyanophenyl)-3-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}benzamide](/img/structure/B4253907.png)

![N-benzyl-6-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B4253916.png)

![N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}cyclohexanamine](/img/structure/B4253931.png)
![1'-ethyl-N-[4-(2-fluorophenoxy)phenyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4253933.png)